Hydrogen-Bond Acceptor Capacity Differentiates 2-Methoxyphenyl from 2-Methylphenyl Analogs
The 2-methoxyphenyl substituent contributes an additional hydrogen-bond acceptor (HBA) compared to the 2-methylphenyl (o-tolyl) analog. For the target compound, the methoxy oxygen increases the total HBA count to 6, versus 5 for the o-tolyl derivative [1] . This difference is significant because HBA count directly influences aqueous solubility, target recognition, and the potential for key hydrogen-bonding interactions with biological targets. In the context of pyrrolidine-based endothelin antagonists, the presence of an ortho-methoxy group has been associated with enhanced receptor binding through specific polar contacts that a methyl group cannot engage in [2].
| Evidence Dimension | Hydrogen-Bond Acceptor (HBA) Count |
|---|---|
| Target Compound Data | 6 HBA (C19H20N2O4; includes methoxy and benzodioxole oxygens plus urea carbonyl) [1] |
| Comparator Or Baseline | 3-(benzo[d][1,3]dioxol-5-yl)-N-(o-tolyl)pyrrolidine-1-carboxamide: 5 HBA (C19H20N2O3; lacks methoxy oxygen) |
| Quantified Difference | Target compound has 1 additional HBA (6 vs 5); 20% increase in HBA count |
| Conditions | Calculated from molecular formula; consistent with Lipinski's Rule of Five descriptors |
Why This Matters
Higher HBA count can improve aqueous solubility and provide an additional anchor point for target engagement, potentially altering selectivity profiles in receptor binding assays.
- [1] ECBD Database. EOS92781: 3-(benzo[d][1,3]dioxol-5-yl)-N-(2-methoxyphenyl)pyrrolidine-1-carboxamide. clogP: 3.79, TPSA: 67.85, HBA: 6. Accessed 2026. Available at: https://sildrug.ibb.waw.pl/ecbd/EOS92781/ View Source
- [2] Wu, C., et al. Discovery of a series of pyrrolidine-based endothelin receptor antagonists with enhanced ETA receptor selectivity. Bioorg. Med. Chem. 1999, 7(6), 991-1002. View Source
